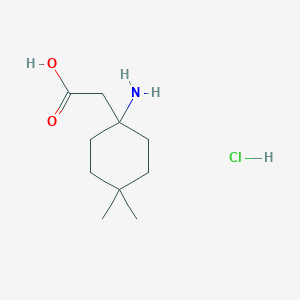![molecular formula C14H10BrNO B13510958 4-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13510958.png)
4-[4-(Bromomethyl)phenoxy]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Bromomethyl)phenoxy]benzonitrile is an organic compound with the molecular formula C14H10BrNO. It is a derivative of benzonitrile, featuring a bromomethyl group and a phenoxy group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Bromomethyl)phenoxy]benzonitrile typically involves the reaction of 4-bromomethylphenol with 4-cyanophenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromomethyl group, leading to the formation of the desired product .
Industrial Production Methods
the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Bromomethyl)phenoxy]benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenoxybenzonitriles.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include primary amines.
Aplicaciones Científicas De Investigación
4-[4-(Bromomethyl)phenoxy]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Mecanismo De Acción
The mechanism of action of 4-[4-(Bromomethyl)phenoxy]benzonitrile depends on its specific applicationFor example, the bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitrile group can participate in hydrogen bonding and other non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzonitrile: A simpler compound with a bromine atom directly attached to the benzene ring.
4-(Bromomethyl)benzonitrile: Similar to 4-[4-(Bromomethyl)phenoxy]benzonitrile but lacks the phenoxy group.
4-Bromophenyl cyanide: Another related compound with a bromine atom and a cyanide group attached to the benzene ring.
Propiedades
Fórmula molecular |
C14H10BrNO |
|---|---|
Peso molecular |
288.14 g/mol |
Nombre IUPAC |
4-[4-(bromomethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C14H10BrNO/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8H,9H2 |
Clave InChI |
IQTBCAVNXYNWIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CBr)OC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13510881.png)
![(2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoicacid](/img/structure/B13510886.png)






![Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13510941.png)


![Tert-butyl 2-[(2-methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B13510949.png)


